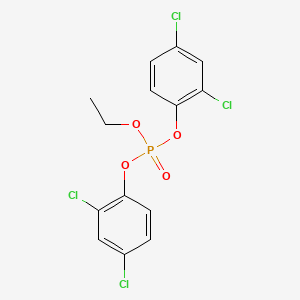

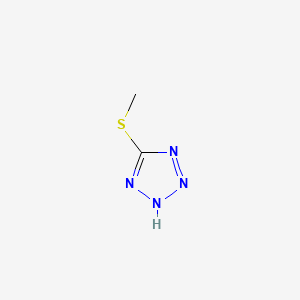

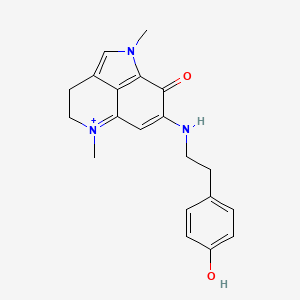

![molecular formula C9H12O4 B1211391 3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1211391.png)

3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid is a 3-(cis-5,6-dihydroxycyclohexa-1,3-dienyl)propanoic acid. It is a conjugate acid of a 3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoate. It is an enantiomer of a 3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid.

Aplicaciones Científicas De Investigación

Therapeutic Applications

"3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid", commonly known as Chlorogenic Acid (CGA), has been recognized for its multiple therapeutic roles. Research reveals CGA's potential in acting as an antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension agent, and a central nervous system stimulator. Furthermore, it is believed to influence lipid and glucose metabolism, potentially aiding in the treatment of disorders like hepatic steatosis, cardiovascular diseases, diabetes, and obesity. The hepatoprotective effects are particularly notable, as CGA has shown efficacy in shielding animals from chemical or lipopolysaccharide-induced injuries. Its hypocholesterolemic influence is thought to result from the altered metabolism of nutrients, encompassing amino acids, glucose, and fatty acids (Naveed et al., 2018).

Nutraceutical and Food Additive Roles

CGA also stands out for its role as a nutraceutical for preventing and treating metabolic syndrome and associated disorders. It exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Clinical trials and in vivo studies have substantiated these claims. Moreover, its role as a food additive is gaining attention. CGA's antimicrobial properties against a broad range of organisms, including bacteria, yeasts, molds, viruses, and amoebas, make it a potential natural molecule for food preservation. Its antioxidant activity, especially against lipid oxidation, and protective properties against the degradation of other bioactive compounds in food, along with its prebiotic activity, make CGA a suitable candidate for dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Industrial Applications

CGA and its derivatives have significant industrial relevance as well. For instance, in the production of nylon materials, medium-chain dicarboxylic acids (MDCAs), to which CGA is related, are crucial. MDCAs like succinic, glutaric, adipic, pimelic, suberic, azelaic, and sebacic acids are integral in the manufacturing of nylon 5,6, and nylon 6,6, besides serving as platform chemicals for various industries including chemical, food, textile, pesticide, pharmaceutical, and liquid crystal industries. The preference for biosynthesis of these acids is growing due to the rapid advancements in biotechnology, offering a more environmentally friendly and sustainable method of production (Li et al., 2020).

Biotechnological Routes

In the realm of biotechnology, lactic acid, closely related to CGA, is recognized for its industrial significance. Produced commercially through the fermentation of sugars in biomass, lactic acid is pivotal in the synthesis of biodegradable polymers and serves as a feedstock for the green chemistry of the future. Various valuable chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester can be synthesized from lactic acid through both chemical and biotechnological routes. These advancements position lactic acid and its derivatives as promising candidates in various applications, marking a shift towards "greener" biotechnological processes (Gao et al., 2011).

Propiedades

Fórmula molecular |

C9H12O4 |

|---|---|

Peso molecular |

184.19 g/mol |

Nombre IUPAC |

3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dien-1-yl]propanoic acid |

InChI |

InChI=1S/C9H12O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,7,9-10,13H,4-5H2,(H,11,12)/t7-,9+/m0/s1 |

Clave InChI |

RKDFGWAXBBGKMR-IONNQARKSA-N |

SMILES isomérico |

C1=C[C@@H]([C@@H](C(=C1)CCC(=O)O)O)O |

SMILES |

C1=CC(C(C(=C1)CCC(=O)O)O)O |

SMILES canónico |

C1=CC(C(C(=C1)CCC(=O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

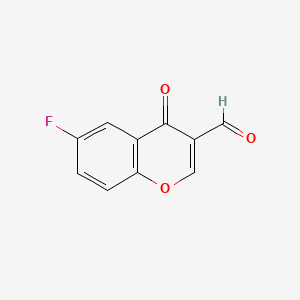

![2-[[3-[4-(Dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B1211309.png)

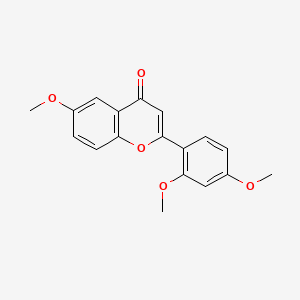

![2-[[(1R)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-5-(methylamino)-1,4-benzoquinone](/img/structure/B1211317.png)

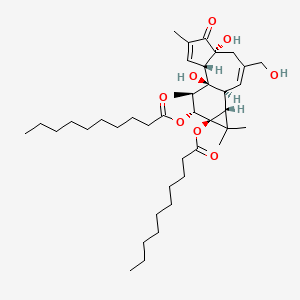

![2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol](/img/structure/B1211326.png)